(2-Boc-amino-(pyridin-4-yl))acetic acid
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Overview
Description
(2-Boc-amino-(pyridin-4-yl))acetic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Boc-amino-(pyridin-4-yl))acetic acid typically involves the reaction of 4-aminomethylpyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(2-Boc-amino-(pyridin-4-yl))acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a nucleophile.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while coupling reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
(2-Boc-amino-(pyridin-4-yl))acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as a building block in the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Boc-amino-(pyridin-4-yl))acetic acid involves its ability to act as a nucleophile in various chemical reactions. The Boc-protected amino group provides stability during synthesis, which can be selectively removed to reveal the reactive amine. This allows the compound to participate in a wide range of chemical transformations, targeting specific molecular pathways depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
(4-Aminomethyl-pyridin-2-yl)-carbamic acid tert-butyl ester: Similar structure but with different substitution patterns.
(2-Boc-amino-ethyl)-pyridine: Another Boc-protected amino pyridine derivative with a different alkyl chain length.
Uniqueness
(2-Boc-amino-(pyridin-4-yl))acetic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the Boc-protected amino group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
2-[3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]pyridin-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)10-9(13)7(4-5-14-10)6-8(15)16/h4-5H,6,13H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFCJRSFVHWONP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1N)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70723052 |
Source
|
Record name | [3-Amino-2-(tert-butoxycarbonyl)pyridin-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70723052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887580-70-3 |
Source
|
Record name | [3-Amino-2-(tert-butoxycarbonyl)pyridin-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70723052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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